

Thermodynamic Properties of Substituted Diarylethanes: A Technical Guide

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Compound of Interest

Compound Name: Ethyl(1-phenylethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted diarylethanes. Given the sparse availability of a centralized, extensive experimental dataset for this broad class of compounds, this guide focuses on the foundational thermodynamic data of the parent molecule, 1,2-diphenylethane (bibenzyl), and details the robust experimental and computational methodologies required for determining these properties for its substituted derivatives. Understanding these thermodynamic parameters—namely the enthalpy of formation, standard entropy, and Gibbs free energy of formation—is crucial for applications in drug development, materials science, and chemical process design, as they govern molecular stability, reactivity, and intermolecular interactions.

Core Thermodynamic Concepts

The key thermodynamic properties that define the energetic landscape of a molecule are:

- **Standard Enthalpy of Formation (ΔH°_f):** The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's energetic stability.
- **Standard Molar Entropy (S°):** A measure of the randomness or disorder of a mole of a substance in its standard state. It is influenced by molecular complexity, symmetry, and conformational flexibility.

- **Standard Gibbs Free Energy of Formation (ΔG°_f):** The free energy change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is the most definitive indicator of a molecule's thermodynamic stability at constant temperature and pressure and is calculated using the equation:

$$\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$$

where T is the absolute temperature and ΔS°_f is the entropy of formation.

Data Presentation: Thermodynamic Properties of 1,2-Diphenylethane

The parent compound, 1,2-diphenylethane (also known as bibenzyl), serves as a crucial reference point. The following tables summarize its experimentally determined thermodynamic properties.

Table 1: Standard Molar Thermodynamic Properties of 1,2-Diphenylethane (Bibenzyl) at 298.15 K

Property	Symbol	Phase	Value	Units	Reference
Enthalpy of Formation	ΔH°_f	solid	50.92 ± 0.76	kJ/mol	[1]
Enthalpy of Formation	ΔH°_f	gas	71.5	kJ/mol	[2]
Entropy of Formation	gas	385	J/mol·K	[2]	
Heat Capacity	C_p	solid	253.764	J/mol·K	[3]
Heat Capacity	C_p	liquid	345	J/mol·K	[2]

Table 2: Phase Change Thermodynamics of 1,2-Diphenylethane

Property	Symbol	Value	Units	Reference
Enthalpy of Fusion	ΔH_{fus}	18.7	kJ/mol	[2]
Enthalpy of Vaporization	ΔH_{vap}	56.3	kJ/mol	[2]

Note: Data for a wide range of substituted diarylethanes is not readily available in comprehensive databases. The methodologies outlined in the following sections provide the means to determine these values.

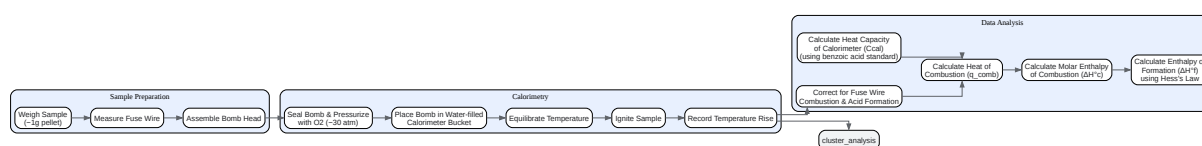
Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties for substituted diarylethanes relies on precise calorimetric and analytical techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion ($\Delta H^\circ_{\text{c}}$). This is achieved using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry



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Workflow for determining enthalpy of formation using bomb calorimetry.

Detailed Methodology:

- **Calibration:** The heat capacity of the calorimeter (C_{cal}) is determined by combusting a known mass of a standard substance with a certified heat of combustion, typically benzoic acid.
- **Sample Preparation:** A precisely weighed pellet (approximately 1 gram) of the substituted diarylethane is placed in the sample holder. A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimetry:** The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.

- **Corrections and Calculations:** The raw temperature rise is corrected for heat contributions from the fuse wire combustion and the formation of nitric acid from residual nitrogen. The heat of combustion (q_{comb}) is calculated using: $q_{\text{comb}} = C_{\text{cal}} \cdot \Delta T - q_{\text{corrections}}$
- **Enthalpy of Combustion ($\Delta H^\circ_{\text{c}}$):** The molar enthalpy of combustion is calculated from q_{comb} and the moles of the sample.
- **Enthalpy of Formation ($\Delta H^\circ_{\text{f}}$):** The standard enthalpy of formation is then calculated using Hess's Law, by applying the following equation for the combustion of a $\text{C}_a\text{H}_b\text{O}_c\text{N}_d$ compound:

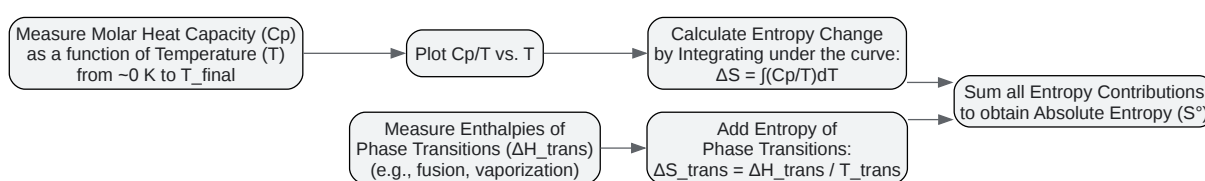
$$\Delta H^\circ_{\text{f}}(\text{compound}) = [a \cdot \Delta H^\circ_{\text{f}}(\text{CO}_2) + (b/2) \cdot \Delta H^\circ_{\text{f}}(\text{H}_2\text{O})] - \Delta H^\circ_{\text{c}}(\text{compound})$$

The standard enthalpies of formation for CO_2 and H_2O are well-established values.

Determination of Standard Entropy

The absolute standard entropy (S°) of a substance is determined from heat capacity measurements from near absolute zero to the desired temperature (e.g., 298.15 K).

Experimental Workflow: Entropy Determination



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Workflow for the experimental determination of absolute entropy.

Detailed Methodology:

- **Low-Temperature Calorimetry:** The heat capacity (C_p) of the sample is measured as a function of temperature using an adiabatic calorimeter, starting from a very low temperature

(e.g., near liquid helium temperature) up to the target temperature.

- **Phase Transitions:** If the substance undergoes any phase transitions (e.g., solid-solid, melting, boiling) within the temperature range, the enthalpy of each transition (ΔH_{trans}) is measured, typically using differential scanning calorimetry (DSC).
- **Entropy Calculation:** The absolute entropy at a given temperature T is calculated by integrating the heat capacity data and adding the entropy changes for any phase transitions:

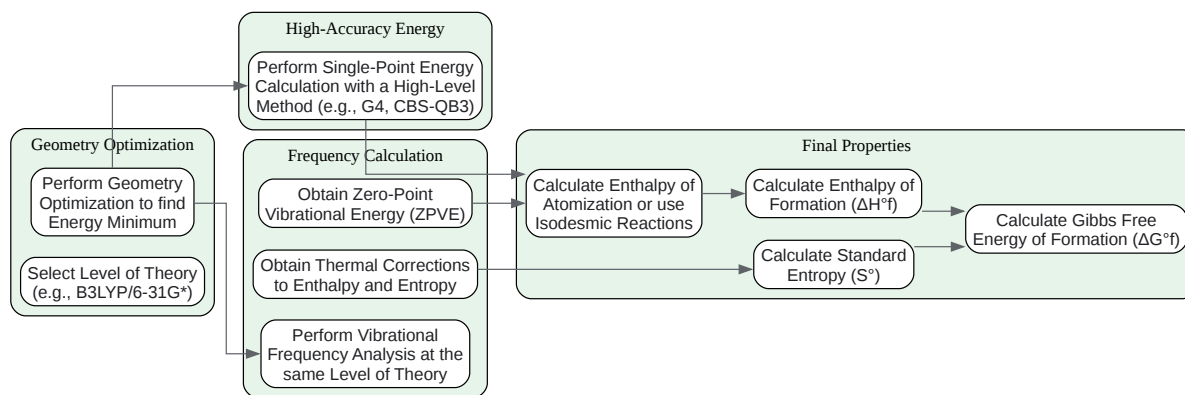
$$S^{\circ}(T) = \int(\text{from } 0 \text{ to } T_{\text{fus}}) (C_p(\text{solid})/T) dT + \Delta H_{\text{fus}}/T_{\text{fus}} + \int(\text{from } T_{\text{fus}} \text{ to } T) (C_p(\text{liquid})/T) dT$$

The Third Law of Thermodynamics establishes that the entropy of a perfect crystal at absolute zero is zero, providing the starting point for this integration.

Computational Protocols for Thermodynamic Properties

With the advancement of computational chemistry, thermodynamic properties can be calculated with high accuracy, providing a valuable alternative or complement to experimental methods, especially for compounds that are difficult to synthesize or handle.

Computational Workflow: Ab Initio Thermochemistry



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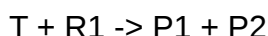
Computational workflow for determining thermodynamic properties.

Detailed Methodology:

- **Geometry Optimization:** The first step is to find the lowest energy structure of the molecule. This is typically done using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
- **High-Accuracy Single-Point Energy:** To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a more

computationally expensive, high-level composite method like Gaussian-n theories (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3).

- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298.15 K is then calculated. A common approach is to use isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This minimizes the error in the calculation. For a target molecule (T), the reaction would be:



where the thermodynamic properties of the reference molecules (R1, P1, P2) are known experimentally. The enthalpy of reaction (ΔH_{rxn}) is calculated from the computed energies. The enthalpy of formation of the target molecule is then derived:

$$\Delta H^{\circ}f(T) = [\Delta H^{\circ}f(P1) + \Delta H^{\circ}f(P2)] - \Delta H^{\circ}f(R1) - \Delta H_{\text{rxn}}$$

- **Entropy and Gibbs Free Energy Calculation:** The standard entropy (S°) is obtained directly from the frequency calculation, which includes translational, rotational, vibrational, and electronic contributions. The Gibbs free energy of formation ($\Delta G^{\circ}f$) can then be calculated using the computed $\Delta H^{\circ}f$ and S° .

Influence of Substituents on Thermodynamic Properties

While a comprehensive dataset is lacking, the effect of substituents on the thermodynamic properties of diarylethanes can be inferred from established principles and data from related aromatic compounds.

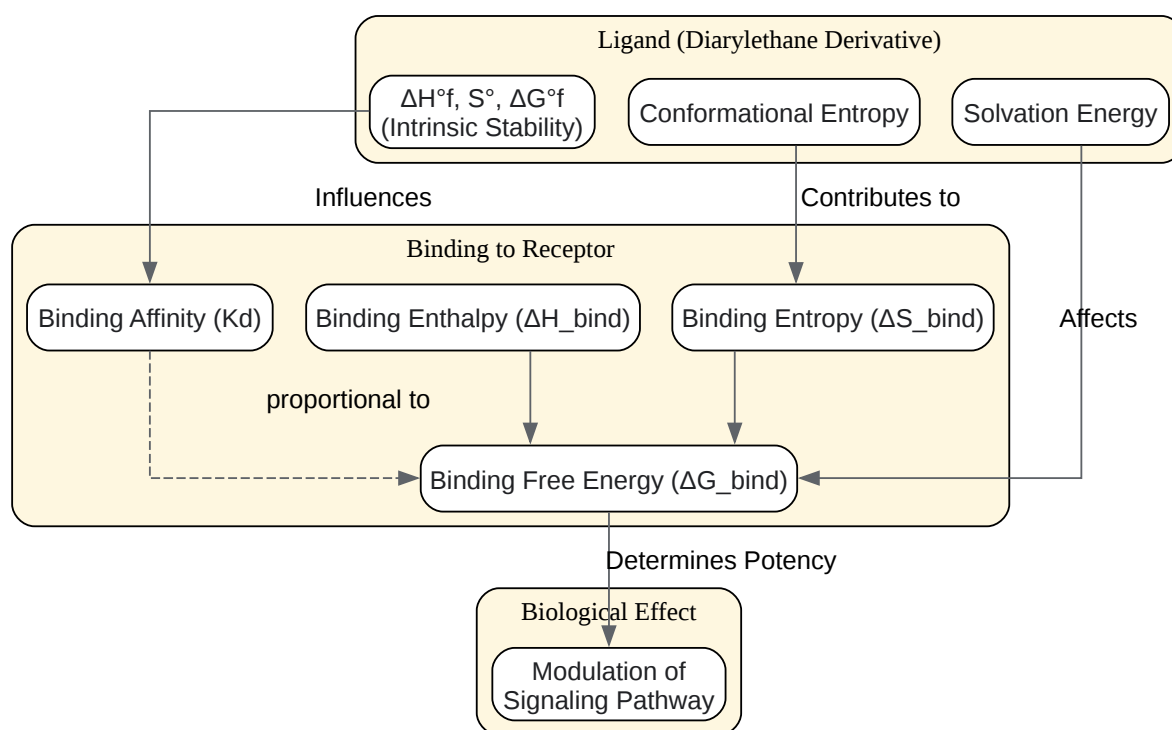
- **Enthalpy of Formation:**
 - Electron-donating groups (e.g., -OCH₃, -CH₃) generally lead to a more negative (or less positive) enthalpy of formation, indicating increased thermodynamic stability.
 - Electron-withdrawing groups (e.g., -NO₂) often result in a less negative (or more positive) enthalpy of formation, reflecting decreased stability.

- Halogens have a mixed effect. While they are electronegative, their size and polarizability also play a role. Generally, halogenation tends to make the enthalpy of formation more negative.
- Steric hindrance between bulky substituents or between substituents and the diarylethane backbone can introduce strain, leading to a less favorable enthalpy of formation.
- Entropy:
 - Molecular Mass and Size: Increasing the mass and size of the molecule by adding substituents generally increases the standard entropy.
 - Symmetry: Highly symmetrical molecules have lower entropy than less symmetrical isomers. The position of substituents can therefore significantly impact S° .
 - Conformational Flexibility: Substituents that can rotate freely (like a methoxy group) will increase the number of accessible conformations and thus increase the entropy.

Relevance in Drug Development

The thermodynamic properties of substituted diarylethanes are of significant interest in drug development, particularly for compounds that target specific biological pathways. For instance, some diarylethane derivatives are investigated for their role in modulating protein-protein interactions.

Logical Relationship: Thermodynamics and Drug-Receptor Binding



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